molecular formula C15H20N4O6S B14479049 N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine CAS No. 65003-96-5

N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine

Cat. No.: B14479049
CAS No.: 65003-96-5
M. Wt: 384.4 g/mol
InChI Key: YLFXEQHPCCDEMB-GUBZILKMSA-N
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Description

N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine is a synthetic compound that belongs to the class of sulfenylated amino acids. This compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl moiety, which is further linked to a tripeptide chain consisting of three alanine residues. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using automated peptide synthesizers, and ensuring high purity and yield through purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted aromatic compounds

Mechanism of Action

The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting protein function and stability . Additionally, the peptide chain can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Nitrophenyl)sulfanyl]-L-alanine
  • N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanine
  • N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl

Uniqueness

N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine is unique due to its tripeptide structure, which provides additional functional groups and potential for interactions compared to its simpler analogs. The presence of three alanine residues allows for more complex interactions with biological targets and enhances its stability and solubility .

Properties

CAS No.

65003-96-5

Molecular Formula

C15H20N4O6S

Molecular Weight

384.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C15H20N4O6S/c1-8(13(20)17-10(3)15(22)23)16-14(21)9(2)18-26-12-7-5-4-6-11(12)19(24)25/h4-10,18H,1-3H3,(H,16,21)(H,17,20)(H,22,23)/t8-,9-,10-/m0/s1

InChI Key

YLFXEQHPCCDEMB-GUBZILKMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NSC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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